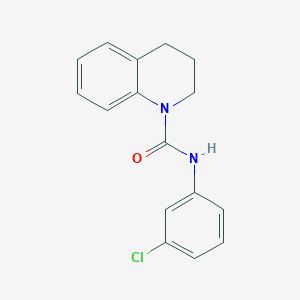

N-(3-chlorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide

Übersicht

Beschreibung

“N-(3-chlorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide” is a complex organic compound. It contains a quinoline group, which is a heterocyclic aromatic organic compound with two fused rings (a benzene ring fused to pyridine at two adjacent carbon atoms). It also contains an amide group (carboxamide), which is a derivative of carboxylic acids and consists of a carbonyl group (C=O) attached to a nitrogen atom .

Molecular Structure Analysis

The exact molecular structure would require experimental determination, such as X-ray crystallography, to confirm . The compound likely exhibits typical characteristics of quinolines and amides, including planarity and conjugation in the quinoline ring, and the potential for hydrogen bonding involving the amide group .Chemical Reactions Analysis

Quinolines can participate in a variety of chemical reactions, including electrophilic substitution, due to the aromatic nature of the quinoline ring . The amide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Generally, amides have relatively high boiling points due to their ability to form hydrogen bonds . Quinolines are typically planar and relatively stable due to aromaticity .Wissenschaftliche Forschungsanwendungen

Antibacterial and Antibiofilm Properties

This compound has been studied for its antibacterial and antibiofilm properties . The research focused on the synthesis, computational analyses, antibacterial and antibiofilm properties of nicotinamide derivatives . The compound was found to be a good inhibitor candidate against Enterococcus faecalis .

Computational Analyses

The compound has been investigated computationally . The study used B3LYP/6–31+G (d,p) level for calculation . The electronic properties of the compound were examined using HOMO/LUMO contour plot and MEP maps .

Spectral Techniques

The compound has been characterized using spectral techniques such as IR, 1H-NMR, 13C-NMR, and MS . These techniques helped in understanding the structure and properties of the compound .

Molecular Docking Analyses

Molecular docking analyses have been conducted to investigate the antibacterial properties of the compound . This helped in understanding the interaction of the compound with bacterial proteins .

Crystallography

The compound has been studied using crystallography . It was found that the compound crystallizes in the monoclinic space group P21/c . The study provided insights into the relative orientations of the phenyl and benzene rings .

Biological Activity

N-substituted benzamides, which include this compound, have numerous pharmaceutical and synthetic applications . They have been studied for their biological activity .

Wirkmechanismus

Mode of Action

Related compounds like cccp act as protonophores, altering the permeability of mitochondria inner membrane to protons and causing the dissipation of the proton gradient across the inner mitochondrial membrane . This results in the uncoupling of the proton gradient that is established during the normal activity of electron carriers in the electron transport chain .

Biochemical Pathways

Related compounds like cccp are known to disrupt oxidative phosphorylation . This process is crucial for the production of ATP, the primary energy currency of the cell. Disruption of this process can lead to a decrease in cellular energy levels, potentially affecting a wide range of downstream cellular processes.

Pharmacokinetics

For example, the related compound tolfenamic acid, N-(2-methyl-3-chlorophenyl)anthranilic acid, has been studied for its pharmacokinetics .

Result of Action

Related compounds like cccp are known to cause the gradual destruction of living cells and death of the organism .

Action Environment

The environment can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. For example, the related compound Chlorpropham (isopropyl–N (3-chlorophenyl) carbamate) has been studied for its effects on the storage and processing quality of potatoes .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(3-chlorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN2O/c17-13-7-3-8-14(11-13)18-16(20)19-10-4-6-12-5-1-2-9-15(12)19/h1-3,5,7-9,11H,4,6,10H2,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUMVGLZZMLYNET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)NC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40361167 | |

| Record name | N-(3-chlorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40361167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

549489-80-7 | |

| Record name | N-(3-chlorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40361167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1,3-benzodioxol-5-ylmethyl)-4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]piperazine](/img/structure/B3483113.png)

![N',N'''-1,4-phenylenebis[N-(4-ethoxyphenyl)urea]](/img/structure/B3483132.png)

![3-[(2-bromophenoxy)methyl]-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B3483136.png)

![N-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-2-phenyl-4-quinolinecarboxamide](/img/structure/B3483138.png)

![7-(difluoromethyl)-N-(2-fluorobenzyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3483140.png)

![4-chloro-N-{[(4-iodophenyl)amino]carbonothioyl}-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B3483148.png)

![methyl 2-({4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3483156.png)

![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B3483169.png)

![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B3483170.png)

![1-[2-(4-chlorophenoxy)-2-methylpropanoyl]-4-(2-pyridinyl)piperazine](/img/structure/B3483180.png)

![5-bromo-2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B3483181.png)

![N-{[4-({[(3-chlorophenyl)amino]carbonyl}amino)phenyl]sulfonyl}acetamide](/img/structure/B3483196.png)